4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol

Catalog No.
S13542276
CAS No.
M.F
C12H15ClO2
M. Wt
226.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phen...

Product Name

4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol

IUPAC Name

4-chloro-5-methyl-2-(oxan-4-yl)phenol

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

InChI

InChI=1S/C12H15ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h6-7,9,14H,2-5H2,1H3

InChI Key

OXSHOEFJUOQTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2CCOCC2)O

4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol is a chemical compound with the molecular formula C12H15ClO2C_{12}H_{15}ClO_{2} and a molecular weight of approximately 226.70 g/mol. It features a chloro group and a tetrahydropyran moiety, contributing to its unique structural properties. The compound is characterized by the presence of a phenolic hydroxyl group, which enhances its reactivity and potential biological activity.

The chemical behavior of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol can be attributed to its functional groups. It may participate in various reactions, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to derivatives with different substituents.
  • Oxidation: The phenolic hydroxyl group can undergo oxidation, potentially forming quinones.
  • Esterification: Reaction with carboxylic acids can yield esters, which may be useful in medicinal chemistry.

These reactions are significant for synthesizing novel compounds with varied biological and chemical properties.

Several synthetic routes can be employed to produce 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol, including:

  • Starting from Phenolic Compounds: Utilizing chlorination methods on 5-methyl-2-hydroxyphenol followed by reaction with tetrahydro-2H-pyran.
  • Multi-step Synthesis: Involving the formation of the tetrahydropyran ring through cyclization reactions followed by chlorination and hydroxylation.

These methods highlight the versatility of synthetic strategies available for producing this compound.

4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological properties.
  • Agriculture: Potential use as an antimicrobial agent in crop protection products.
  • Material Science: Its unique structure may contribute to the development of new materials with specific properties.

The exploration of these applications is essential for understanding the compound's commercial viability.

Interaction studies involving 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol are crucial for assessing its compatibility with biological systems. These studies may include:

  • Protein Binding Assays: To determine how well the compound interacts with target proteins.
  • Metabolic Studies: Investigating how the compound is metabolized in biological systems and its potential toxicity.

Understanding these interactions is vital for evaluating safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-5-methylphenolC7H7ClOC_7H_7ClOLacks the tetrahydropyran moiety; simpler structure
5-Methyl-2-(tetrahydro-2H-pyran)phenolC11H16OC_{11}H_{16}OSimilar phenolic structure without chlorine
4-ChloroacetophenoneC9H9ClOC_9H_9ClOContains a carbonyl group instead of a hydroxyl

Uniqueness

The uniqueness of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol lies in its combination of a chloro substituent, a tetrahydropyran ring, and a phenolic hydroxyl group, which together may confer distinctive chemical reactivity and biological activity compared to other similar compounds. This structural diversity could lead to novel applications in pharmaceuticals and materials science.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.0760574 g/mol

Monoisotopic Mass

226.0760574 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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